

Antifungal agent 22 chemical structure and properties

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Compound of Interest

Compound Name: Antifungal agent 22

Cat. No.: B15141776

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In-depth Technical Guide on Antifungal Agent AB-22

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antifungal agent AB-22, previously designated as compound 22h, is a novel vinyl sulfate compound demonstrating significant fungicidal activity against a broad spectrum of fungal pathogens.[1] Notably, it exhibits potent in vitro and in vivo efficacy against *Candida albicans*, a prevalent fungal pathogen responsible for systemic candidiasis.[1] AB-22's mechanism of action involves the disruption of key virulence factors in *C. albicans*, namely hyphal morphogenesis and biofilm formation, making it a promising candidate for further antifungal drug development. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AB-22, along with detailed experimental protocols for its evaluation.

Chemical Structure and Properties

While the exact chemical structure of AB-22 (compound 22h) is not publicly available in the reviewed literature, it is characterized as a vinyl sulfate compound. The general structure of a vinyl sulfate features a sulfate group attached to a vinyl group.

Table 1: Physicochemical Properties of AB-22

Property	Value	Reference
Chemical Class	Vinyl Sulfate	[1]
Molecular Formula	Not Available	
Molecular Weight	Not Available	
Solubility	Not Available	
Stability	Not Available	

Antifungal Activity and Mechanism of Action

AB-22 is a fast-acting fungicidal agent with a notable impact on the virulence of *Candida albicans*. [1] Its primary mechanism of action is the inhibition of filamentation and biofilm formation, which are critical for the pathogenicity of *C. albicans*.

Quantitative Antifungal Activity

Quantitative data on the Minimum Inhibitory Concentration (MIC) of AB-22 against a wide range of fungal species is not extensively available in the public domain. The primary research indicates its potent activity against *Candida albicans*.

Table 2: In Vitro Antifungal Activity of AB-22 against *Candida albicans*

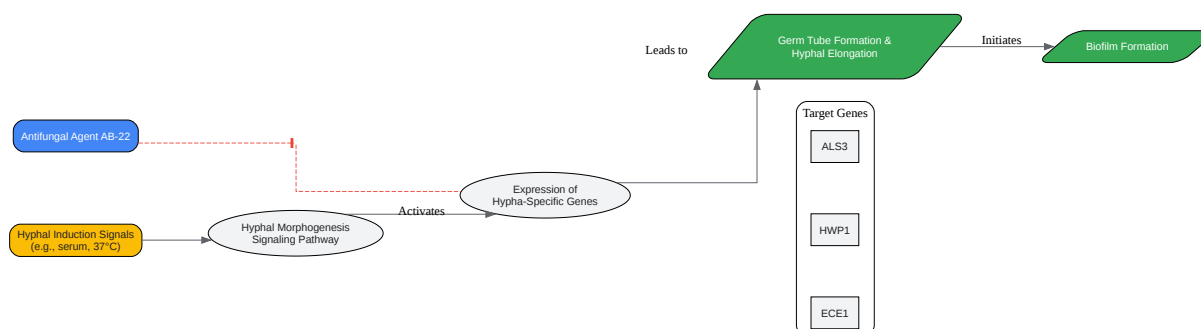
Assay	Endpoint	Result	Reference
Hyphal Growth	Inhibition of germ tube and hyphae formation	Effective Inhibition	[1]
Biofilm Formation	Suppression of biofilm development	Significant, dose-dependent suppression	[1]

Mechanism of Action: Inhibition of Hyphal Morphogenesis

AB-22 effectively inhibits the transition of *C. albicans* from its yeast form to the more virulent hyphal form. This is achieved by downregulating the expression of key genes involved in hyphal development.[1]

- ALS3 (Agglutinin-Like Sequence 3): A hypha-specific adhesin and invasin.
- HWP1 (Hyphal Wall Protein 1): A protein essential for hyphal development and adhesion.
- ECE1 (Extent of Cell Elongation 1): A gene whose product is involved in the elongation of hyphal cells.

The suppression of these genes by AB-22 disrupts the signaling cascade responsible for hyphal morphogenesis, thereby reducing the virulence of *C. albicans*.



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Figure 1: Proposed mechanism of action of AB-22 on the inhibition of hyphal morphogenesis in *C. albicans*.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antifungal properties of compounds like AB-22.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing.

- Preparation of Fungal Inoculum:
 - Culture *C. albicans* on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
 - Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
 - Dilute this suspension in RPMI-1640 medium to a final concentration of 0.5×10^3 to 2.5×10^3 cells/mL.
- Preparation of Antifungal Agent:
 - Prepare a stock solution of AB-22 in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
- Inoculation and Incubation:
 - Add the fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.
 - Include a growth control (no drug) and a sterility control (no inoculum).
 - Incubate the plates at 35°C for 24-48 hours.

- Determination of MIC:
 - The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically $\geq 50\%$) compared to the growth control, determined visually or by spectrophotometry.

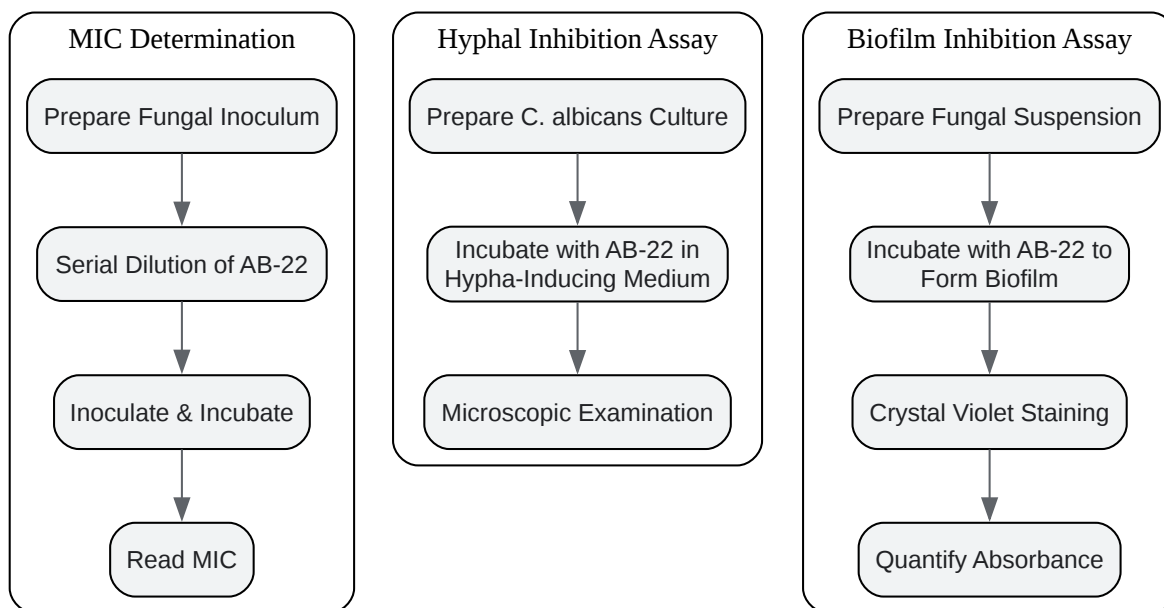
Hyphal Growth Inhibition Assay

- Preparation of *C. albicans* Culture:
 - Grow *C. albicans* overnight in YPD (Yeast Extract-Peptone-Dextrose) medium at 30°C.
 - Wash the cells with sterile PBS and resuspend in a hypha-inducing medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
 - Adjust the cell density to 1×10^6 cells/mL.
- Assay Procedure:
 - In a 96-well plate, add various concentrations of AB-22.
 - Add the prepared *C. albicans* suspension to each well.
 - Include a positive control (inducing medium without AB-22) and a negative control (non-inducing medium).
 - Incubate the plate at 37°C for 3-4 hours.
- Microscopic Examination:
 - Observe the cells under a microscope to assess the formation of germ tubes and hyphae.
 - Quantify the percentage of yeast cells that have formed germ tubes or hyphae in the presence of AB-22 compared to the control.

Biofilm Formation Inhibition Assay

- Preparation of Fungal Suspension:

- Prepare a standardized suspension of *C. albicans* (1×10^7 cells/mL) in RPMI-1640 medium.
- Biofilm Formation:
 - In a flat-bottom 96-well plate, add different concentrations of AB-22.
 - Add the fungal suspension to each well.
 - Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
- Quantification of Biofilm:
 - After incubation, gently wash the wells with PBS to remove non-adherent cells.
 - Stain the remaining biofilm with 0.1% crystal violet solution for 15 minutes.
 - Wash the wells again to remove excess stain and allow them to dry.
 - Solubilize the bound crystal violet with 33% acetic acid.
 - Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of AB-22 indicates the inhibition of biofilm formation.



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References

- 1. The novel antifungal agent AB-22 displays in vitro activity against hyphal growth and biofilm formation in *Candida albicans* and potency for treating systemic candidiasis [jmicrobiol.or.kr]
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